molecular formula C16H26O B3175850 2,4-Bis(1-methylbutyl)phenol CAS No. 96-94-6

2,4-Bis(1-methylbutyl)phenol

Cat. No. B3175850
CAS RN: 96-94-6
M. Wt: 234.38 g/mol
InChI Key: QEVQVYGCTVKSER-UHFFFAOYSA-N
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Description

2,4-Bis(1-methylbutyl)phenol is a chemical compound with the molecular formula C16H26O . Its molecular weight is 234.3770 .


Molecular Structure Analysis

The molecular structure of 2,4-Bis(1-methylbutyl)phenol can be represented as a 2D Mol file . The IUPAC Standard InChIKey for this compound is QEVQVYGCTVKSER-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Bis(1-methylbutyl)phenol are not fully available. The molecular weight is 234.37700, but the density, boiling point, melting point, and flash point are not specified .

Scientific Research Applications

Chemical Synthesis and Reaction Studies

  • Regioselective Oxidation and Addition Reactions : 2,4-Bis-functionalized phenols, like 2,4-Bis(1-methylbutyl)phenol, are used in regioselective oxidation processes. For instance, potassium ferricyanide can dehydrogenate these compounds to produce p-quinonemethides. These p-quinonemethides are significant in various chemical synthesis processes, including hydrolysis and 1,6-addition reactions with thiols. The products and their formation mechanisms have been extensively studied using spectroscopic methods, revealing critical insights into their chemical behavior (Meier et al., 1994).

  • Synthesis of Vanadate Complexes : Research on imidazolidine-bridged bis(aryloxido) ligands, which are closely related to 2,4-Bis(1-methylbutyl)phenol, demonstrates their application in synthesizing vanadate complexes. These complexes have potential uses in various chemical applications, including catalysis and material science. Their solid-state and solution structures provide important information on their chemical properties and potential applications (Kober et al., 2012).

Bioactive Compound Studies

  • Phenolic Antioxidants : Phenolic compounds like 2,4-Bis(1-methylbutyl)phenol have been identified as potent inhibitors in biological systems. For example, bisphenol, a closely related compound, is known as a significant inhibitor of the (Ca2+ + Mg2+‐ATPase of skeletal muscle sarcoplasmic reticulum. The implications of such phenolic antioxidants are far-reaching, especially considering their widespread use in the food industry and in manufacturing (Sokolove et al., 1986).

  • Natural Sources and Bioactivities : 2,4-Di-tert-butylphenol and its analogs, which include 2,4-Bis(1-methylbutyl)phenol, have been explored for their bioactivities. These compounds, found in various organisms, exhibit potent toxicity against a wide range of test organisms. Understanding the natural sources and bioactivities of these compounds is crucial for assessing their potential environmental impact and applications in biochemistry and pharmacology (Zhao et al., 2020).

Mechanism of Action

In silico docking studies have shown that phenol, 2,4-bis(1,1-dimethylethyl) effectively attaches with the active site of mitochondrial F1F0 Adenosine triphosphate synthase enzymes of Pithomyces atro-olivaceous .

Safety and Hazards

The safety data sheet for 2,4-Bis(1-methylbutyl)phenol indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause an allergic skin reaction . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2,4-di(pentan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O/c1-5-7-12(3)14-9-10-16(17)15(11-14)13(4)8-6-2/h9-13,17H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVQVYGCTVKSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=CC(=C(C=C1)O)C(C)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20914695
Record name 2,4-Di(pentan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20914695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Bis(1-methylbutyl)phenol

CAS RN

96-94-6
Record name 2,4-Bis(1-methylbutyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Di(pentan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20914695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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